molecular formula C19H28N2O2 B254597 3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol

3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol

Cat. No.: B254597
M. Wt: 316.4 g/mol
InChI Key: UHKGFRUIECNYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a base such as potassium carbonate.

    Alkylation: The butyl(ethyl)amino group is introduced through an alkylation reaction using butyl bromide and ethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Amino or thio-substituted quinoline derivatives

Scientific Research Applications

3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like malaria and cancer.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the replication of pathogens or induce apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting enzymatic processes and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.

    Dihydroquinolines: Reduced forms with different pharmacological properties.

Uniqueness

3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butyl(ethyl)amino and ethoxy substituents provide distinct steric and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-[[butyl(ethyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C19H28N2O2/c1-5-8-11-21(6-2)13-17-14(4)20-18-10-9-15(23-7-3)12-16(18)19(17)22/h9-10,12H,5-8,11,13H2,1-4H3,(H,20,22)

InChI Key

UHKGFRUIECNYJN-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)OCC)C

SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C

Canonical SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C

Origin of Product

United States

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